4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole
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Overview
Description
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitrobenzyl chloride with phenylhydrazine, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like dichloromethane.
Oxidation: Potassium permanganate, sulfuric acid, acetic acid.
Major Products
Reduction: 4-Methyl-2-(4-methyl-3-aminophenyl)-5-phenyltriazole.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and modifications to this compound can lead to the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(4-nitrophenyl)-5-phenyltriazole: Similar structure but lacks the additional methyl group.
2-(4-Methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
4-Methyl-2-(4-methylphenyl)-5-phenyltriazole: Similar structure but lacks the nitro group.
Uniqueness
4-Methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methyl and nitro groups on the phenyl ring, along with the triazole core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-2-(4-methyl-3-nitrophenyl)-5-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-9-14(10-15(11)20(21)22)19-17-12(2)16(18-19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJKBDULSUEVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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